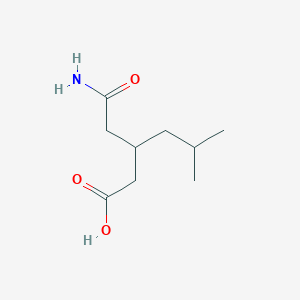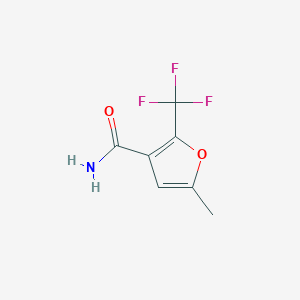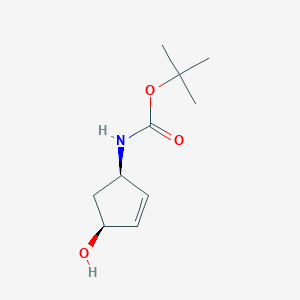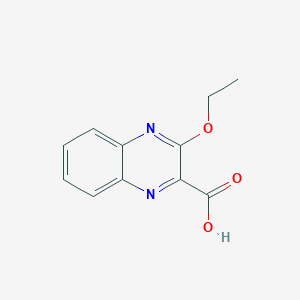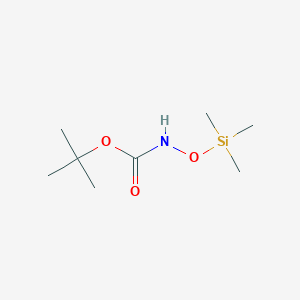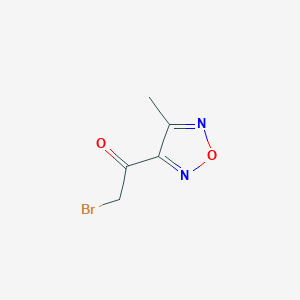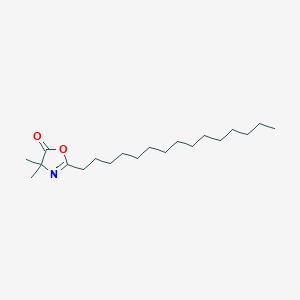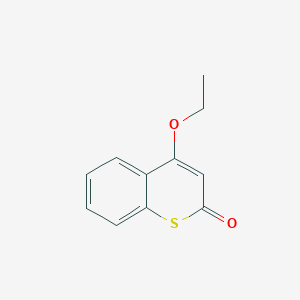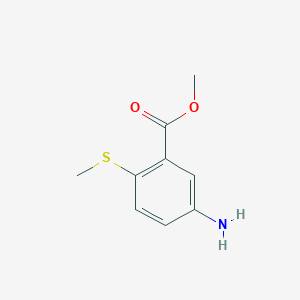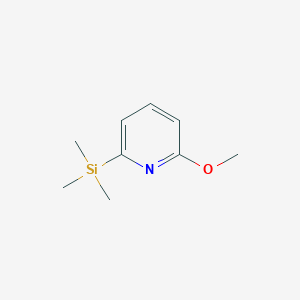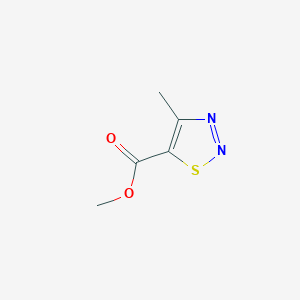
Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Vue d'ensemble
Description
“Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a chemical compound with the CAS Number: 183298-93-3 . It has a molecular weight of 158.18 . The IUPAC name for this compound is methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is 1S/C5H6N2O2S/c1-3-4 (5 (8)9-2)10-7-6-3/h1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” has a molecular weight of 158.18 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Applications De Recherche Scientifique
Antimicrobial Activity
Specific Scientific Field
Summary of the Application
4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid and its derivatives have shown potential antimicrobial activity, especially against Gram-positive bacteria .
Methods of Application
The compounds were synthesized and their in vitro antimicrobial activity was evaluated . The potential antimicrobial effect of the new compounds was observed mainly against Gram-positive bacteria .
Results or Outcomes
Compound 15, with the 5-nitro-2-furoyl moiety, showed the highest bioactivity: minimum inhibitory concentration (MIC) = 1.95–15.62 µg/mL and minimum bactericidal concentration (MBC)/MIC = 1–4 µg/mL .
Synthesis of Heterocyclic Compounds
Specific Scientific Field
Summary of the Application
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines .
Methods of Application
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Results or Outcomes
The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . Also, the newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Antifungal Activity
Summary of the Application
The 1,2,3-thiadiazole hybrid structures, which include 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid, have shown myriad biomedical activities such as antifungal .
Methods of Application
The compounds were synthesized and their in vitro antifungal activity was evaluated .
Results or Outcomes
The potential antifungal effect of the new compounds was observed .
Antiviral Activity
Specific Scientific Field
Summary of the Application
1,2,3-Thiadiazole hybrid structures have shown potential antiviral activity .
Methods of Application
The compounds were synthesized and their in vitro antiviral activity was evaluated .
Results or Outcomes
The potential antiviral effect of the new compounds was observed .
Insecticidal Activity
Specific Scientific Field
Summary of the Application
1,2,3-Thiadiazole hybrid structures have shown potential insecticidal activity .
Methods of Application
The compounds were synthesized and their in vitro insecticidal activity was evaluated .
Results or Outcomes
The potential insecticidal effect of the new compounds was observed .
Anticancer Activity
Specific Scientific Field
Summary of the Application
1,3,4-thiadiazole derivatives have shown potential anticancer activity .
Methods of Application
The compounds were synthesized and their in vitro anticancer activity was evaluated .
Results or Outcomes
The potential anticancer effect of the new compounds was observed .
Antidiabetic Activity
Specific Scientific Field
Summary of the Application
1,3,4-Thiadiazole molecules have shown potential antidiabetic activity .
Methods of Application
The compounds were synthesized and their in vitro antidiabetic activity was evaluated .
Results or Outcomes
The potential antidiabetic effect of the new compounds was observed .
Antihypertensive Activity
Specific Scientific Field
Summary of the Application
1,3,4-Thiadiazole molecules have shown potential antihypertensive activity .
Methods of Application
The compounds were synthesized and their in vitro antihypertensive activity was evaluated .
Results or Outcomes
The potential antihypertensive effect of the new compounds was observed .
Anti-inflammatory Activity
Specific Scientific Field
Summary of the Application
1,3,4-Thiadiazole molecules have shown potential anti-inflammatory activity .
Methods of Application
The compounds were synthesized and their in vitro anti-inflammatory activity was evaluated .
Results or Outcomes
The potential anti-inflammatory effect of the new compounds was observed .
Antiamoebic Activity
Specific Scientific Field
Summary of the Application
1,2,3-Thiadiazole hybrid structures have shown potential antiamoebic activity .
Methods of Application
The compounds were synthesized and their in vitro antiamoebic activity was evaluated .
Results or Outcomes
The potential antiamoebic effect of the new compounds was observed .
Plant Activators
Specific Scientific Field
Summary of the Application
1,2,3-Thiadiazole hybrid structures have shown potential as plant activators .
Methods of Application
The compounds were synthesized and their in vitro plant activation activity was evaluated .
Results or Outcomes
The potential plant activation effect of the new compounds was observed .
Analgesic Activity
Specific Scientific Field
Summary of the Application
The thiadiazole core is found in a wide range of drugs, including analgesics .
Methods of Application
The compounds were synthesized and their in vitro analgesic activity was evaluated .
Results or Outcomes
The potential analgesic effect of the new compounds was observed .
Propriétés
IUPAC Name |
methyl 4-methylthiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3-4(5(8)9-2)10-7-6-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWHVXWZHNDIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428817 | |
| Record name | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
CAS RN |
183298-93-3 | |
| Record name | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183298-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Thiadiazole-5-carboxylic acid, 4-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
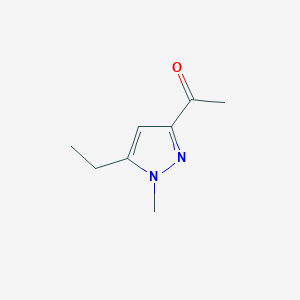
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
